![molecular formula C18H18Cl2N2O3S B2709881 N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325977-96-6](/img/structure/B2709881.png)
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide group attached to the 3,5-dichlorophenyl group at the nitrogen atom. The piperidin-1-ylsulfonyl group would be attached to the benzamide group at the 4-position of the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The compound could also undergo electrophilic aromatic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Molecular Interaction Studies
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) explored the molecule's conformational analysis and developed unified pharmacophore models for cannabinoid receptor ligands, indicating its potential in understanding receptor-ligand interactions (Shim et al., 2002).
Dopamine Receptor Affinity Studies
Leopoldo et al. (2002) conducted research on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, to investigate their affinity for dopamine receptors. This research contributes to understanding the structural features that could lead to receptor affinity, particularly in the context of central nervous system disorders (Leopoldo et al., 2002).
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) on related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, demonstrated significant anti-acetylcholinesterase activity. This highlights the potential of such compounds in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Structural and Theoretical Studies
The structural, optical, and theoretical aspects of compounds similar to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide have been studied by Karthik et al. (2021). They focused on understanding the conformation, electronic parameters, and intermolecular interactions of these molecules, providing insights into their physicochemical properties (Karthik et al., 2021).
Pharmacokinetic Characterization and Metastasis Effects
Research by Wang et al. (2011) involved the synthesis and pharmacokinetic characterization of analogs of N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide. This research is significant for understanding the drug-like properties and potential therapeutic applications of such compounds in the treatment of diseases like cancer (Wang et al., 2011).
Synthesis and Potential Neurological Applications
Studies on the synthesis of novel heterocyclic carboxamides, which are structurally related to N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, have been conducted with an aim to develop potential antipsychotic agents. This line of research, as explored by Norman et al. (1996), is crucial for the development of new therapeutic options for neurological disorders (Norman et al., 1996).
Future Directions
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-10-15(20)12-16(11-14)21-18(23)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIUBMSWWVZDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide |
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